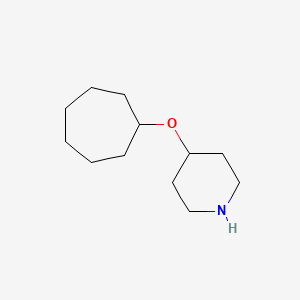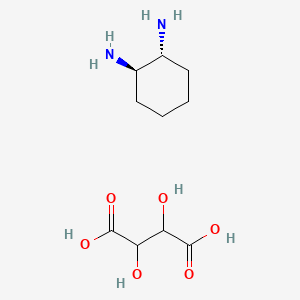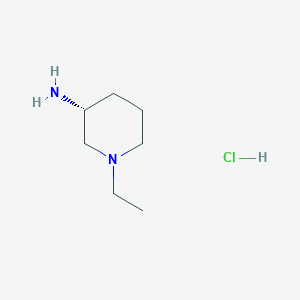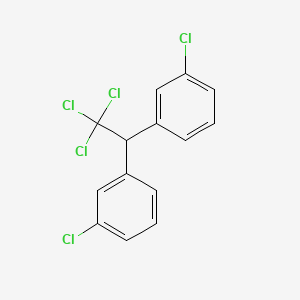![molecular formula C9H9BrN2O B12815413 3-(Bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B12815413.png)
3-(Bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that contains both pyrazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromomethyl group makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine typically involves the bromination of a suitable precursor. One common method involves the bromination of 4-methoxypyrazolo[1,5-a]pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to ensure complete bromination.
Industrial Production Methods
For large-scale industrial production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient brominating agents or alternative solvents that are more environmentally friendly. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrazole and pyridine rings contribute to the binding affinity and specificity of the compound for its targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Another bromomethyl-substituted heterocycle with similar reactivity but different biological activities.
4-(Bromomethyl)-2-methoxypyrazole: A related compound with a different substitution pattern on the pyrazole ring.
3-(Bromomethyl)-4-methoxypyridine: A simpler analogue lacking the fused pyrazole ring.
Uniqueness
3-(Bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine is unique due to the presence of both pyrazole and pyridine rings, which confer distinct electronic and steric properties. This dual-ring system enhances its potential for diverse chemical modifications and biological activities, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C9H9BrN2O |
|---|---|
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H9BrN2O/c1-13-8-3-2-4-12-9(8)7(5-10)6-11-12/h2-4,6H,5H2,1H3 |
Clave InChI |
RZKCLGBPGXEHDL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CN2C1=C(C=N2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R)-3-(4-tert-butoxyphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B12815351.png)



![2-Methyl-1H-benzo[d]imidazole-4,7-diamine](/img/structure/B12815376.png)

![Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide](/img/structure/B12815403.png)


![Methyl pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B12815410.png)
